(OC-6-44)-Tricarbonylchloro(glycinato-|EN,|EO)ruthenium (OC-6-44)-Tricarbonylchloro(glycinato-|EN,|EO)ruthenium
Brand Name: Vulcanchem
CAS No.:
VCID: VC17440600
InChI: InChI=1S/C2H4NO2.3CHO.ClH.Ru/c3-1-2(4)5;3*1-2;;/h3H,1H2,(H,4,5);3*1H;1H;/q-1;3*+1;;+1/p-1
SMILES:
Molecular Formula: C5H7ClNO5Ru+2
Molecular Weight: 297.6 g/mol

(OC-6-44)-Tricarbonylchloro(glycinato-|EN,|EO)ruthenium

CAS No.:

Cat. No.: VC17440600

Molecular Formula: C5H7ClNO5Ru+2

Molecular Weight: 297.6 g/mol

* For research use only. Not for human or veterinary use.

(OC-6-44)-Tricarbonylchloro(glycinato-|EN,|EO)ruthenium -

Specification

Molecular Formula C5H7ClNO5Ru+2
Molecular Weight 297.6 g/mol
IUPAC Name carboxymethylazanide;chlororuthenium;methanone
Standard InChI InChI=1S/C2H4NO2.3CHO.ClH.Ru/c3-1-2(4)5;3*1-2;;/h3H,1H2,(H,4,5);3*1H;1H;/q-1;3*+1;;+1/p-1
Standard InChI Key LVQNKXKGNMIZIH-UHFFFAOYSA-M
Canonical SMILES [CH+]=O.[CH+]=O.[CH+]=O.C(C(=O)O)[NH-].Cl[Ru]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Coordination Geometry

(OC-6-44)-Tricarbonylchloro(glycinato)ruthenium belongs to the family of half-sandwich ruthenium complexes, characterized by a Ru(II) center in an octahedral coordination environment . The ligand arrangement consists of:

  • Three carbonyl (CO) ligands: Positioned in a facial (fac) configuration, contributing to the complex’s stability and electron-withdrawing effects.

  • A chloro ligand (Cl⁻): Occupying one axial site, providing a labile position for substitution reactions.

  • A glycinato ligand (NH₂CH₂COO⁻): Coordinated via its amine (N) and carboxylate (O) groups in a κN,κO-bidentate fashion, enabling interactions with biological targets .

The stereochemical descriptor “OC-6-44” specifies the ligand arrangement around the ruthenium center, ensuring precise structural reproducibility.

Table 1: Key Molecular Parameters

ParameterValue
Chemical FormulaC₆H₄ClN₂O₅Ru
Molecular Weight372.63 g/mol
CAS Number475473-26-8
Coordination GeometryOctahedral
Oxidation State of Ru+2

Bonding and Electronic Structure

The Ru–CO bonds exhibit typical lengths of 1.85–1.90 Å, consistent with strong σ-donation and π-backbonding interactions . The glycinato ligand’s N–Ru and O–Ru bonds measure approximately 2.08 Å and 2.09 Å, respectively, reflecting moderate ligand-field strength . Spectroscopic studies (IR, NMR) confirm the fac-CO configuration, with ν(CO) stretching frequencies near 2,020 cm⁻¹ .

Synthesis and Purification Strategies

Precursor Selection and Reaction Pathways

The synthesis typically begins with a ruthenium precursor such as [Ru(η⁶-C₆H₆)Cl₂]₂, which undergoes ligand substitution to introduce the glycinato moiety . A representative pathway involves:

  • Chloromethylcyclopentadienyl Intermediate: Reaction of sodium cyclopentadienyl carbaldehyde with [Ru(η⁶-C₆H₆)Cl₂]₂ yields a chloromethyl-substituted intermediate, which is reduced and chlorinated to enhance reactivity .

  • Glycinato Ligand Incorporation: Nucleophilic substitution of the chloride ligand with glycine under basic conditions (pH 8–9) forms the bidentate glycinato complex.

  • CO Ligand Introduction: Carbonylation via pressurized CO gas or CO-releasing agents completes the tricarbonyl structure.

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
Precursor Formation[Ru(η⁶-C₆H₆)Cl₂]₂, NaCpCHO28
ChlorinationSOCl₂, CH₃CN88
Glycinato SubstitutionGlycine, K₂CO₃, H₂O/EtOH65
CarbonylationCO (1 atm), 60°C, 12 h72

Purification and Characterization

Chromatographic techniques (silica gel, Sephadex LH-20) and recrystallization from dichloromethane/hexane mixtures yield high-purity product . Characterization relies on:

  • Elemental Analysis: Confirms C, H, N, and Cl content.

  • X-ray Crystallography: Resolves octahedral geometry and ligand orientation .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 373.1 [M+H]⁺.

Physicochemical Properties and Stability

Solubility and Thermal Behavior

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<1 mg/mL) . Thermal gravimetric analysis (TGA) reveals decomposition onset at 210°C, with CO ligand loss preceding Ru–Cl bond cleavage.

Table 3: Physicochemical Profile

PropertyValue
Melting Point245–250°C (dec.)
λₘₐₓ (UV-Vis)320 nm (ε = 1,200 M⁻¹cm⁻¹)
Log P (Octanol/Water)1.2
Stability in AirStable (dry), hygroscopic

Reactivity and Ligand Substitution

The chloro ligand’s lability enables facile substitution with biomolecules (e.g., proteins, DNA) or other nucleophiles (e.g., CN⁻, SCN⁻) . CO release occurs under physiological conditions (pH 7.4, 37°C), with a half-life of 15–20 minutes, making it a candidate for controlled CO delivery .

Applications in Catalysis and Medicine

Catalytic Activity

The complex catalyzes:

  • Transfer Hydrogenation: Reduction of ketones to alcohols using i-PrOH as a hydrogen donor (TOF up to 200 h⁻¹) .

  • CO₂ Fixation: Carboxylation of epoxides to cyclic carbonates under mild conditions (80°C, 1 atm CO₂) .

Recent Advances and Future Directions

Structural Modifications

Derivatization of the glycinato ligand’s amine group with fluorescent tags (e.g., dansyl) enables cellular tracking, revealing preferential accumulation in lysosomes . Hybrid complexes with polypyridyl co-ligands show enhanced photodynamic therapy efficacy .

Challenges and Opportunities

Key limitations include aqueous instability and off-target CO release. Strategies under investigation include:

  • Nanocarrier Encapsulation: Liposomal formulations improve pharmacokinetics .

  • Photoactivatable Derivatives: UV-triggered CO release minimizes systemic toxicity .

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